molecular formula C16H16O5S B14557492 Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate CAS No. 62162-75-8

Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate

Cat. No.: B14557492
CAS No.: 62162-75-8
M. Wt: 320.4 g/mol
InChI Key: IKROGUYAGYXCSB-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a benzoate ring, which is further substituted with a phenylmethanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves refluxing a mixture of ethyl 4-hydroxybenzoate and phenylmethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Industrial Production Methods

Industrial production of ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The phenylmethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile used, various substituted benzoates can be formed.

    Hydrolysis: The major products are 4-hydroxybenzoic acid and ethanol.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate involves its interaction with specific molecular targets. The phenylmethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function, depending on the specific target and context.

Comparison with Similar Compounds

Ethyl 4-[(phenylmethanesulfonyl)oxy]benzoate can be compared with other similar compounds such as:

Properties

CAS No.

62162-75-8

Molecular Formula

C16H16O5S

Molecular Weight

320.4 g/mol

IUPAC Name

ethyl 4-benzylsulfonyloxybenzoate

InChI

InChI=1S/C16H16O5S/c1-2-20-16(17)14-8-10-15(11-9-14)21-22(18,19)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3

InChI Key

IKROGUYAGYXCSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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